N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-24(2)17(15-13-28-19-11-7-4-8-14(15)19)12-22-20(25)21(26)23-16-9-5-6-10-18(16)27-3/h4-11,13,17H,12H2,1-3H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJCNENVDRTWAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide (DMF) as a solvent under relatively mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N’-(2-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(Dimethylamino)-2-(thiophen-3-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide (BG14215)
Key Similarities :
- Ethanediamide backbone with dimethylaminoethyl and aryl substituents.
- Use of heteroaromatic systems (thiophene vs. benzothiophene).
Key Differences :
- Aromatic System : BG14215 substitutes benzothiophene with a smaller thiophene ring, reducing steric hindrance and aromatic surface area. This may lower binding affinity in targets requiring extended π-systems .
- Aryl Group : The 3-fluoro-4-methylphenyl group in BG14215 introduces electron-withdrawing (fluoro) and lipophilic (methyl) groups, contrasting with the electron-donating 2-methoxyphenyl in the target compound.
- Molecular Weight : BG14215 (349.423 g/mol) is lighter than the target compound (~420–450 g/mol estimated), influencing solubility and pharmacokinetics .
N-(2-Dimethylaminoethyl)-N'-[2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl]oxamide
Key Similarities :
- Ethanediamide core with dimethylaminoethyl and aryl groups.
- Presence of a carbamoyl-linked aromatic system (pyrazole).
Key Differences :
- Functional Groups : The pyrazole-carbamoyl group introduces hydrogen-bonding capabilities absent in the target compound.
- Biological Relevance : The pyrazole moiety is associated with anti-inflammatory and analgesic activity, suggesting divergent therapeutic applications compared to the benzothiophene-based compound .
Dimethenamid and Alachlor (Acetamide Herbicides)
Key Similarities :
- Amide functional groups.
- Chloro and aryl substituents.
Key Differences :
- Backbone: Dimethenamid and alachlor are monoamide acetamides, whereas the target compound is a diamide.
- Bioactivity : Acetamide herbicides target plant acetyl-CoA carboxylase, while ethanediamides may exhibit broader pharmacological or catalytic roles .
Spectroscopic Data
- 1H NMR : The benzothiophene protons (δ 7.2–8.1 ppm) and methoxy group (δ 3.8–3.9 ppm) would dominate the spectrum, distinct from thiophene (δ 6.5–7.5 ppm) or pyrazole (δ 7.0–8.5 ppm) signals in analogs .
- IR : Strong C=O stretches (~1650–1700 cm⁻¹) confirm the ethanediamide backbone, with benzothiophene C-S stretches (~650 cm⁻¹) absent in thiophene analogs .
Pharmacological Potential
- The dimethylamino group enhances water solubility, a feature shared with BG14215 and pharmacopeial compounds like ranitidine derivatives () .
- Benzothiophene’s extended aromatic system may improve binding to serotonin or dopamine receptors, as seen in benzothiophene-based drugs (e.g., zileuton) .
Material Science
Comparative Data Table
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(2-methoxyphenyl)ethanediamide, commonly referred to as a benzothiophene derivative, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzothiophene moiety : Imparts unique electronic properties.
- Dimethylamino group : Enhances solubility and potential interactions with biological targets.
- Methoxyphenyl group : May influence receptor binding and pharmacokinetics.
Its molecular formula is , with a molecular weight of approximately 324.42 g/mol.
The primary mechanism of action for this compound is still under investigation. However, its structural similarities to other benzothiophene derivatives suggest possible interactions with various biological targets:
- Serotonin Receptors : Preliminary studies indicate that compounds in this class may exhibit serotonergic activity, which could be beneficial in treating neuropsychiatric disorders.
- RNA-binding Proteins : Similar compounds have shown inhibitory effects on RNA-binding proteins like HuR, which are involved in cancer progression and inflammation.
Biochemical Pathways
Research indicates that this compound may impact several biochemical pathways:
- Neurotransmitter Regulation : Potential modulation of serotonin and dopamine pathways, which are crucial for mood regulation.
- Cell Proliferation : Inhibition of pathways related to cancer cell proliferation through the targeting of specific proteins involved in cell cycle regulation.
Study 1: Serotonergic Activity
A study conducted on similar benzothiophene derivatives demonstrated significant binding affinity to serotonin receptors, suggesting potential applications in treating anxiety and depression.
Study 2: Inhibition of HuR Protein
Research on related compounds indicated that they could inhibit HuR protein's activity, leading to decreased tumor growth in preclinical models. This finding highlights the potential for developing novel anticancer therapies based on this compound's structural characteristics.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Biological Activity | References |
|---|---|---|---|
| This compound | C20H24N2O | Potential serotonergic activity; inhibition of HuR | |
| N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1H-indole-2-carboxamide | C18H18N2O1S | Anticancer properties; RNA-binding inhibition | |
| N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide | C18H20ClN3O | Serotonergic activity; gastrointestinal effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
